Technical Whitepaper: Potassium Octadecanoate-2,2-D2
Technical Whitepaper: Potassium Octadecanoate-2,2-D2
Physicochemical Properties, Metabolic Stability, and Analytical Applications[1][2]
Part 1: Executive Summary
Potassium Octadecanoate-2,2-D2 (Potassium Stearate-2,2-d2) is the potassium salt of stearic acid, isotopically labeled with two deuterium atoms at the alpha-carbon (C2) position.[1][2] Beyond its utility as a high-purity internal standard for mass spectrometry, this compound serves as a critical probe for investigating fatty acid metabolism.[2]
The substitution of hydrogen with deuterium at the C2 position introduces a Kinetic Isotope Effect (KIE) that specifically targets the initial step of mitochondrial
This guide provides a comprehensive technical analysis of the compound’s properties, handling protocols for biological assays, and its mechanistic role in drug development and lipidomics.[2]
Part 2: Chemical Identity & Structure[4]
Compound Name: Potassium Octadecanoate-2,2-d2
Synonyms: Potassium Stearate-2,2-d2; Octadecanoic acid-2,2-d2 potassium salt
CAS Number (Salt): 352438-86-9
CAS Number (Parent Acid): 19905-58-9
Molecular Formula:
Structural Visualization
The following diagram illustrates the molecular structure, highlighting the critical deuterium substitution at the alpha-carbon (C2) adjacent to the carboxylate group.[1][2]
Caption: Structural representation highlighting the C2 alpha-carbon deuteration, the site of Acyl-CoA Dehydrogenase activity.
Part 3: Physicochemical Properties[1][3]
Understanding the physical behavior of Potassium Octadecanoate-2,2-D2 is essential for preparing stable stock solutions and preventing experimental artifacts such as precipitation or micellar aggregation.[2]
| Property | Value/Description | Technical Insight |
| Solubility | Soluble in hot water (>50°C), Ethanol, Methanol.[1] | Insoluble in cold water due to the "Krafft Point" of stearates.[1][2] Solutions must be heated to clarify. |
| Krafft Point | ~35–40 °C | Below this temperature, the solubility of the monomer drops drastically, leading to precipitation.[1] |
| CMC | ~0.45 mM (at 50°C) | Critical Micelle Concentration.[1][2] Above this concentration, the salt forms micelles.[2] For monomeric delivery to cells, use BSA conjugation (see Protocol A).[2] |
| Appearance | White crystalline powder | Hygroscopic; store in a desiccator.[1][2] |
| pKa (Acid) | ~4.75 | At physiological pH (7.4), it exists almost entirely as the ionized carboxylate anion.[1][2] |
Expert Note on Stability: The deuterium label at C2 is stable under neutral and acidic conditions.[2] However, exchange with solvent protons can occur under strong basic conditions (pH > 12) at elevated temperatures .[2] Avoid prolonged exposure to hot alkaline solutions to maintain isotopic integrity.[2]
Part 4: Biological & Metabolic Implications[1][4]
The primary utility of Potassium Octadecanoate-2,2-D2 in drug discovery lies in its resistance to the initial step of mitochondrial
1. The Deuterium Kinetic Isotope Effect (KIE)
The rate-limiting step in the
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Mechanism: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of deuterium.[2]
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Result: Breaking the C-D bond requires more activation energy.[2] This results in a primary KIE (
) typically ranging from 2 to 6.[1][2] -
Application: By comparing the oxidation rate of unlabeled stearate vs. stearate-2,2-d2, researchers can determine if the dehydrogenation step is rate-limiting in a specific disease model or drug treatment.[1]
2. Metabolic Pathway Blockade
The following diagram illustrates how the C2-deuteration acts as a "metabolic brake."
Caption: Deuterium at C2 increases the activation energy for Acyl-CoA Dehydrogenase, significantly slowing the conversion to trans-Enoyl-CoA.[1]
Part 5: Experimental Protocols
Protocol A: Preparation of BSA-Conjugated Stock (For Cell Culture)
Purpose: Free fatty acids are toxic to cells and insoluble in media.[1][2] Conjugation to Fatty Acid Free (FAF) Bovine Serum Albumin (BSA) at a molar ratio of ~4:1 to 6:1 renders them soluble and physiologically available.[1][2]
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Reagents:
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Procedure:
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Step 1 (Fatty Acid Solution): Dissolve Potassium Octadecanoate-2,2-D2 in hot water (70°C) to create a 20 mM clear stock solution.[1][2] Note: If the solution is cloudy, the temperature is below the Krafft point.[1]
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Step 2 (BSA Solution): Prepare a 2.4 mM BSA solution in 150 mM NaCl at 37°C. Filter sterilize (0.22 µm).
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Step 3 (Conjugation): While stirring the BSA solution at 37°C, slowly add the hot fatty acid solution dropwise.
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Step 4 (Equilibration): Stir at 37°C for 30–60 minutes until optically clear.
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Step 5 (Storage): Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
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Protocol B: Internal Standard for Lipidomics (LC-MS/MS)
Purpose: Use as a surrogate to quantify endogenous stearic acid.[1][2]
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Stock Preparation:
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Dissolve 1 mg of Potassium Octadecanoate-2,2-D2 in 1 mL of Methanol/Chloroform (1:1).
-
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Sample Extraction (Bligh & Dyer modified):
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Analysis:
Part 6: Safety & Handling
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Hazards: Causes skin irritation and serious eye irritation (H315, H319).[2]
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Inhalation: May cause respiratory irritation.[2][5] Handle powder in a fume hood.
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Storage: Store at room temperature or 4°C in a tightly sealed container. Hygroscopic nature requires protection from moisture to ensure accurate weighing.[2]
Part 7: References
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Miyazawa, T., et al. (2019).[2] "Kinetic Isotope Effects in the Oxidation of Polyunsaturated Fatty Acids." Journal of Lipid Research.[2] (Contextual grounding on KIE in lipids).
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Small, D. M. (1986).[2] The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press.[2] (Authoritative source on Krafft points and fatty acid solubility).
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PubChem. (2023).[1][2] Potassium Stearate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
